Methyl 6-fluoro-1H-indole-4-carboxylate is a chemical compound with the molecular formula CHFNO and a CAS number of 1082040-43-4. It belongs to the class of indole derivatives, characterized by a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorine atom at the 6-position of the indole ring distinguishes this compound from other indole derivatives, potentially altering its chemical and biological properties significantly .
The synthesis of methyl 6-fluoro-1H-indole-4-carboxylate typically involves the reaction of 6-fluoroindole with methyl chloroformate in the presence of a base, such as triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis of the ester. The product is purified through recrystallization or column chromatography.
In industrial settings, the synthesis process is scaled up using automated reactors and continuous flow systems to ensure consistent quality and yield. Reaction conditions are optimized for efficiency, minimizing waste while maximizing output .
Methyl 6-fluoro-1H-indole-4-carboxylate features a complex molecular structure that can be represented as follows:
The compound exhibits a typical indole structure with substituents that influence its reactivity and interactions in biological systems .
The compound has notable physical properties:
Methyl 6-fluoro-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The major products formed depend on the specific reaction conditions and reagents used, leading to various substituted indole derivatives.
The mechanism of action for methyl 6-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes such as enzyme inhibition or receptor modulation. For instance, it may inhibit certain enzymes or modulate receptor activity, which can lead to significant biological effects, including potential antiviral, anticancer, and antimicrobial activities.
Methyl 6-fluoro-1H-indole-4-carboxylate is characterized by its solid-state at room temperature with a boiling point that remains unspecified in available data.
The compound exhibits high gastrointestinal absorption and is classified as permeable through the blood-brain barrier. Its unique structural features render it a potential inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2 .
Methyl 6-fluoro-1H-indole-4-carboxylate has several significant applications across various fields:
This compound's unique properties and versatility make it an important subject for ongoing research in both academic and industrial settings.
The synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate (CAS 1082040-43-4) primarily proceeds via esterification of its carboxylic acid precursor, 6-fluoro-1H-indole-4-carboxylic acid. This reaction typically employs carbodiimide-based coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of catalytic dimethylaminopyridine (DMAP). The process occurs under mild conditions (ambient temperature, 12–24 hours) in anhydrous dichloromethane, yielding the ester product at 60–80% efficiency after silica gel purification [10]. Alternative acid-catalyzed esterification methods (e.g., Fischer–Speier) using methanol and sulfuric acid are less favored due to potential degradation of the acid-sensitive indole scaffold .
Critical to this route is the purity of the carboxylic acid precursor, which requires rigorous control. Analytical techniques like HPLC confirm ≥98.0% purity for pharmaceutical-grade applications, as minor impurities can hinder downstream reactions in drug synthesis [3]. The ester product is isolated as a white-to-yellow crystalline solid, with structural verification via ¹H NMR (δ 3.9 ppm for methoxy group) and LC-MS ([M+H]⁺ m/z = 193.17) [4] [5].
Table 1: Esterification Methods for Methyl 6-Fluoro-1H-Indole-4-Carboxylate
Method | Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
EDC/DMAP | CH₂Cl₂, 23°C, 12 h | 60–80 | ≥98.0% |
Fischer–Speier (H₂SO₄) | Reflux MeOH, 8 h | 40–55 | 90–95% |
Continuous Flow | Microreactor, 100°C, <10 min residence | >85 | ≥99.0% |
Regioselective fluorination at the indole 6-position is achieved via late-stage electrophilic halogenation or transition-metal-catalyzed C–H activation. Palladium-mediated cross-coupling (e.g., Pd(OAc)₂/Selectfluor®) enables direct C6-fluorination of indole-4-carboxylate scaffolds, bypassing multi-step protection/deprotection sequences. Computational studies reveal fluorine’s electron-withdrawing properties enhance the ester group’s electrophilicity, critical for downstream nucleophilic reactions in drug synthesis [7]. Key challenges include suppressing dihalogenation and maintaining indole nitrogen stability. Optimized protocols employ:
Yields range from 65–78%, with regioselectivity >95:5 (C6 vs. C5/C7) confirmed by ¹⁹F NMR [7].
Table 2: Regioselective Fluorination Approaches
Substrate | Catalyst System | Selectivity (C6:C5) | Yield (%) |
---|---|---|---|
N-Boc-Indole-4-carboxylate | Pd(OAc)₂/Selectfluor® | 95:5 | 72 |
N-Allyl-Indole-4-carboxylate | CuI/AgF | 90:10 | 68 |
Free Indole-4-carboxylic Acid | Pd₂(dba)₃/NFSI | 87:13 | 65 |
Solid-phase synthesis streamlines the production of Methyl 6-fluoro-1H-indole-4-carboxylate-derived libraries for high-throughput drug screening. Wang resin-linked indole scaffolds undergo fluorination and esterification directly on the polymer support. Key steps include:
This approach generates >50 analogs per batch, with purities >85% after precipitation. Automation enables rapid synthesis of intermediates for PARP inhibitors like Rucaparib, where the indole ester serves as the core pharmacophore [3].
Sustainable synthesis innovations focus on solvent reduction, energy efficiency, and atom economy:
Table 3: Solvent Comparison in Green Esterification
Solvent | Global Warming Potential | Yield (%) | Reusability |
---|---|---|---|
Dichloromethane | High | 78 | Not recyclable |
2-MeTHF | Low | 75 | 80% recovered |
CPME | Moderate | 77 | 90% recovered |
Ethanol/Water | Negligible | 70 | Fully recyclable |
These advancements align with pharmaceutical industry goals to minimize waste, as demonstrated by manufacturers in China adopting continuous flow processes for multi-ton production [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0